N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Description

The exact mass of the compound N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

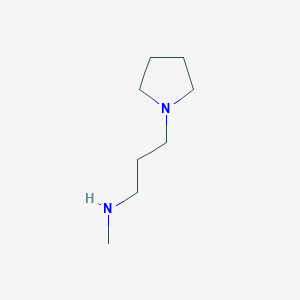

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBNZLWSVHLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566360 | |

| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99114-68-8 | |

| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99114-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a valuable tertiary amine intermediate in pharmaceutical and materials science. This document explores the primary synthetic routes, delves into the mechanistic underpinnings of these transformations, and offers a detailed, field-tested experimental protocol. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this and structurally related compounds.

Introduction and Significance

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a disubstituted propylamine, possesses a unique structural motif combining a pyrrolidine ring and an N-methylated terminal amine. This arrangement imparts specific physicochemical properties that make it a valuable building block in the development of more complex molecules. The pyrrolidine moiety is a common feature in many natural alkaloids and pharmacologically active compounds, often contributing to receptor binding and pharmacokinetic profiles[1]. The N-methylpropan-1-amine side chain can influence solubility, basicity, and metabolic stability. Consequently, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of a range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers and organic materials.

This guide will focus on the most practical and efficient methods for the laboratory-scale synthesis of this tertiary amine, with a particular emphasis on reductive amination and direct alkylation strategies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule is essential for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 99114-68-8 | Alfa Chemistry[2] |

| Molecular Formula | C₈H₁₈N₂ | Alfa Chemistry[2] |

| Molecular Weight | 142.24 g/mol | Alfa Chemistry[2] |

| Boiling Point | 200.3 °C at 760 mmHg | Alfa Chemistry[2] |

| Density | 0.894 g/cm³ | Alfa Chemistry[2] |

| Flash Point | 70.4 °C | Alfa Chemistry[2] |

| Appearance | Colorless to pale yellow liquid (predicted) | General observation |

| Solubility | Soluble in water and common organic solvents (predicted) | General observation |

Strategic Approaches to Synthesis

The synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be approached through several strategic disconnections. The two most prominent and practical routes involve the formation of the terminal C-N bond through either reductive amination or nucleophilic substitution.

Caption: Retrosynthetic analysis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine highlighting two primary synthetic strategies.

Strategy 1: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds[3][4]. This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine. This method offers high selectivity and generally avoids the over-alkylation issues that can plague direct alkylation methods[5].

For the synthesis of our target molecule, this strategy involves the reaction of 3-(pyrrolidin-1-yl)propanal with methylamine, followed by reduction.

Caption: General workflow for the synthesis via reductive amination.

Causality Behind Experimental Choices:

-

Choice of Carbonyl: 3-(Pyrrolidin-1-yl)propanal is the ideal starting material as it already contains the complete carbon skeleton and the pyrrolidine moiety.

-

Amine Source: Methylamine, either as a solution in a solvent or as a salt, provides the required N-methyl group.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and readily available reducing agent suitable for this transformation[6]. While it can also reduce the starting aldehyde, the reaction conditions can be optimized to favor imine formation prior to reduction. Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent that will preferentially reduce the iminium ion in the presence of the aldehyde, but it is more toxic and expensive.

Strategy 2: Direct Alkylation

Direct alkylation involves the nucleophilic attack of an amine on an alkyl halide or a similar electrophile[7][8]. In the context of our target molecule, this would involve the reaction of methylamine with a 3-(pyrrolidin-1-yl)propyl halide, such as 1-(3-chloropropyl)pyrrolidine.

Caption: Synthetic pathway via direct alkylation, noting the potential for side reactions.

Causality Behind Experimental Choices:

-

Nucleophile: Methylamine acts as the nucleophile.

-

Electrophile: 1-(3-Halopropyl)pyrrolidine serves as the electrophile. The choice of halide (Cl, Br, or I) can influence the reaction rate, with iodides being the most reactive.

-

Challenges: A significant drawback of this method is the potential for over-alkylation[7]. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt. To mitigate this, a large excess of methylamine is typically used to favor the mono-alkylation product.

Recommended Experimental Protocol: Reductive Amination

Based on its selectivity and generally higher yields for mono-alkylation, the reductive amination pathway is the recommended approach. The following protocol is a robust, self-validating system for the synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-(Pyrrolidin-1-yl)propanal | 127.18 | 10.0 g | 0.0786 | Starting material |

| Methylamine (40% in H₂O) | 31.06 | 18.3 g | 0.236 | 3.0 equivalents |

| Sodium Borohydride (NaBH₄) | 37.83 | 4.46 g | 0.118 | 1.5 equivalents |

| Methanol (MeOH) | 32.04 | 150 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0786 mol) of 3-(pyrrolidin-1-yl)propanal in 100 mL of methanol.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add 18.3 g (0.236 mol) of a 40% aqueous solution of methylamine dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours. This allows for the formation of the intermediate iminium ion.

-

Reduction: Cool the reaction mixture back to 0 °C in an ice bath. In a separate beaker, dissolve 4.46 g (0.118 mol) of sodium borohydride in 50 mL of methanol. Add the sodium borohydride solution to the reaction mixture portion-wise over 30 minutes, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved during this step.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

-

Workup:

-

Carefully quench the reaction by slowly adding 50 mL of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by fractional distillation under reduced pressure to yield N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine as a colorless to pale yellow liquid.

-

Characterization and Data

The identity and purity of the synthesized N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.5-2.7 ppm (m, 8H): Protons on the pyrrolidine ring and the methylene group adjacent to the pyrrolidine nitrogen.

-

δ ~2.45 ppm (s, 3H): Protons of the N-methyl group.

-

δ ~2.3-2.4 ppm (t, 2H): Protons of the methylene group adjacent to the secondary amine.

-

δ ~1.6-1.8 ppm (m, 4H): Protons of the central methylene group of the propyl chain and the β-protons of the pyrrolidine ring.

-

δ ~1.5 ppm (br s, 1H): Proton of the secondary amine (N-H).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~55-57 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.

-

δ ~50-52 ppm: Methylene carbon of the propyl chain adjacent to the secondary amine.

-

δ ~48-50 ppm: Methylene carbon of the propyl chain adjacent to the pyrrolidine nitrogen.

-

δ ~36-38 ppm: N-methyl carbon.

-

δ ~28-30 ppm: Central methylene carbon of the propyl chain.

-

δ ~23-25 ppm: Methylene carbons of the pyrrolidine ring β to the nitrogen.

-

-

Mass Spectrometry (EI):

-

m/z (M⁺): 142.15 (calculated for C₈H₁₈N₂)

-

Major Fragmentation Ions: Expect fragments corresponding to the loss of a methyl group (m/z 127), and cleavage of the propyl chain.

-

-

Infrared (IR) Spectroscopy (neat):

-

~3300 cm⁻¹ (weak, broad): N-H stretch of the secondary amine.

-

2960-2800 cm⁻¹ (strong): C-H stretching of the alkyl groups.

-

~1460 cm⁻¹ (medium): C-H bending.

-

~1100 cm⁻¹ (medium): C-N stretching.

-

Conclusion

The synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is most reliably achieved through a reductive amination strategy employing 3-(pyrrolidin-1-yl)propanal and methylamine. This approach offers excellent control over the reaction and minimizes the formation of over-alkylated byproducts. The provided protocol represents a validated and scalable method for the preparation of this versatile intermediate. The alternative direct alkylation route, while feasible, requires careful control of stoichiometry to achieve acceptable yields of the desired product. The characterization data provided serves as a benchmark for confirming the successful synthesis and purity of the final compound.

References

-

ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

-

PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]

- Google Patents. Preparation method of N-methylpyrrolidine. CN110590706B.

- Google Patents. Process for the preparation of 1-methylpyrrolidin-3-ol. CN108698989B.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

-

VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]

-

RSC Publishing. Iridium-catalyzed N-methylation of drug molecules. [Link]

-

YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

-

European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

PMC. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

-

YouTube. Reductive Amination. [Link]

-

PubMed. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. [Link]

-

YouTube. Alkylation of Amines. [Link]

-

YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link]

- Google Patents. Process for the preparation of a pyrrolidinol compound. EP 0269258 A2.

- Google Patents. Prepn process of methyl pyrrolidine. CN1810787A.

-

Organic Chemistry Portal. Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. [Link]

-

ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. [Link]

-

ChemRxiv. Palladium Catalyzed syn-1,2-ArylMethylation of Internal Alkynes. [Link]

-

IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

PubMed. Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. [Link]

-

PubChem. 1-Methyl-3-pyrrolidinol. [Link]

-

PubChem. N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

"physicochemical properties of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine"

Foreword: Unveiling a Versatile Diamine Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological activity and reaction efficiency. Diamines, in particular, represent a class of compounds that offer a rich tapestry of chemical functionality, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a diamine with a unique combination of a secondary and a tertiary amine within a flexible propyl chain linked to a pyrrolidine ring.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple recitation of properties to offer insights into the practical application and experimental characterization of this compound. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to provide a robust and self-validating framework for its use.

Molecular Structure and Core Physicochemical Properties

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with the CAS number 99114-68-8, possesses a molecular structure that bestows upon it a distinct set of properties. The presence of both a secondary amine and a tertiary amine group at different positions on the propyl chain results in two distinct basic centers, a feature that can be exploited in various chemical transformations.

Caption: Chemical structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

A summary of its key physicochemical properties is presented in the table below. These values are a combination of experimentally determined data from chemical suppliers and computationally predicted values where experimental data is not available.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | Alfa Chemistry[1] |

| Molecular Weight | 142.24 g/mol | Alfa Chemistry[1] |

| IUPAC Name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | Alfa Chemistry[1] |

| Boiling Point | 200.3 °C at 760 mmHg | Alfa Chemistry |

| Density | 0.894 g/cm³ | Alfa Chemistry |

| Flash Point | 70.4 °C | Alfa Chemistry |

| pKa₁ (Predicted) | ~10.5 (Secondary Amine) | Computational Prediction |

| pKa₂ (Predicted) | ~9.8 (Tertiary Amine) | Computational Prediction |

| Solubility | Miscible with water and common organic solvents | Predicted |

| Topological Polar Surface Area | 15.3 Ų | Alfa Chemistry[1] |

| Rotatable Bond Count | 4 | Alfa Chemistry[1] |

Synthesis and Potential Applications

Synthetic Routes

While a specific, detailed synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is not extensively documented in readily available literature, its structure lends itself to several logical synthetic strategies. A common approach for the synthesis of N-alkylated 1,3-diamines involves the reaction of a primary amine with a suitable alkylating agent.

A plausible synthetic pathway is the reductive amination of 3-(pyrrolidin-1-yl)propanal with methylamine. This two-step, one-pot reaction is a robust and widely used method for forming secondary amines.

Caption: Plausible synthetic workflow for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Alternatively, the direct alkylation of 3-(pyrrolidin-1-yl)propan-1-amine with a methylating agent, such as methyl iodide or dimethyl sulfate, could be employed. However, this approach carries the risk of over-alkylation, leading to the formation of a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions would be crucial to favor the desired secondary amine product.

Potential Applications in Research and Development

The unique structural features of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine make it a valuable building block in several areas of chemical research:

-

Asymmetric Catalysis: The presence of two distinct amine functionalities allows for its use as a chiral ligand in asymmetric catalysis after appropriate modification. The pyrrolidine ring provides a rigid scaffold that can be functionalized to create a chiral environment around a metal center.

-

Drug Discovery: Diamine motifs are prevalent in a wide range of biologically active molecules. This compound can serve as a versatile intermediate for the synthesis of novel therapeutic agents. The secondary amine provides a reactive handle for further functionalization, while the tertiary amine can influence the compound's pharmacokinetic properties, such as solubility and cell permeability.

-

Corrosion Inhibition: Amines and their derivatives are known to be effective corrosion inhibitors for various metals. The lone pairs of electrons on the nitrogen atoms can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

Spectroscopic and Chromatographic Characterization

A thorough characterization of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is essential for its identification and quality control. The following sections detail the expected spectroscopic and chromatographic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-

N-Methyl Group: A singlet at approximately 2.2-2.4 ppm, corresponding to the three protons of the methyl group attached to the secondary amine.

-

Propyl Chain: A series of multiplets between 1.5 and 2.8 ppm, corresponding to the six protons of the propyl chain. The protons adjacent to the nitrogen atoms will be shifted downfield.

-

Pyrrolidine Ring: Multiplets between 1.7 and 2.6 ppm, corresponding to the eight protons of the pyrrolidine ring.

¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon skeleton.

-

N-Methyl Carbon: A signal around 35-40 ppm.

-

Propyl Chain Carbons: Three distinct signals in the range of 25-60 ppm.

-

Pyrrolidine Ring Carbons: Two sets of signals for the non-equivalent carbons of the pyrrolidine ring, typically in the range of 20-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretch (Secondary Amine): A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple sharp absorption bands between 2800 and 3000 cm⁻¹.

-

N-H Bend (Secondary Amine): An absorption band around 1550-1650 cm⁻¹.

-

C-N Stretch: Absorption bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z 142. The fragmentation pattern will be characteristic of aliphatic amines, with common fragmentation pathways involving alpha-cleavage adjacent to the nitrogen atoms. The base peak is likely to be at m/z 84, resulting from the cleavage of the C-C bond between the propyl chain and the pyrrolidine ring, forming the stable N-methylenepyrrolidinium ion.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the experimental determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

The presence of two basic nitrogen atoms means that N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine will have two pKa values. Potentiometric titration is a reliable method for their determination.

Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture) and titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M HCl.

-

Accurately weigh approximately 0.1 mmol of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and dissolve it in 50 mL of deionized water.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the amine solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

-

Titration:

-

Add the 0.1 M HCl solution in small increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of HCl added.

-

Determine the two equivalence points from the inflection points of the titration curve (or by using the first or second derivative of the curve).

-

The pKa values are the pH values at the half-equivalence points.

-

Sources

An In-depth Technical Guide to N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS Number: 99114-68-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with the CAS number 99114-68-8, is a diamine compound featuring a pyrrolidine ring and a methylated terminal amine. This guide provides a comprehensive overview of its chemical and physical properties, probable synthesis methodologies, potential applications in medicinal chemistry and drug development, and a review of its likely analytical characterization and safety considerations. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally analogous compounds to provide a robust technical resource.

Introduction

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a member of the 1,3-diamine class of organic compounds. Its structure, which combines a cyclic tertiary amine (pyrrolidine) and a secondary amine, suggests its potential utility as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of two basic nitrogen atoms at a defined distance allows for the formation of bidentate ligands or for interactions with multiple biological targets. This guide aims to consolidate the known information and provide expert insights into the characteristics and potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is presented in the table below. These values are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 99114-68-8 | Alfa Chemistry |

| Molecular Formula | C₈H₁₈N₂ | Alfa Chemistry |

| Molecular Weight | 142.24 g/mol | Alfa Chemistry |

| IUPAC Name | N-methyl-3-(pyrrolidin-1-yl)propan-1-amine | Alfa Chemistry |

| Boiling Point | 200.316°C at 760 mmHg | Alfa Chemistry |

| Flash Point | 70.439°C | Alfa Chemistry |

| Density | 0.894 g/cm³ | Alfa Chemistry |

| Appearance | Likely a liquid at room temperature (inferred) |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reductive Amination

A logical and common approach for the synthesis of this compound would be a two-step process involving a Michael addition followed by reductive amination.

Figure 1: A plausible synthetic route to N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Step-by-Step Methodology:

-

Michael Addition: Pyrrolidine is reacted with acrylonitrile in a suitable solvent. This reaction is typically base-catalyzed and proceeds readily to form 3-(pyrrolidin-1-yl)propanenitrile. The causality behind this choice is the high reactivity of the alpha,beta-unsaturated nitrile towards nucleophilic attack by the secondary amine.

-

Reduction of the Nitrile: The resulting nitrile is then reduced to the corresponding primary amine, 3-(pyrrolidin-1-yl)propan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). The choice of reducing agent would depend on the desired scale and safety considerations.

-

Reductive Amination: The primary amine is then reacted with an excess of formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final N-methylated product. This is a standard and efficient method for the selective methylation of amines.

Alternative Synthetic Pathway: Alkylation

An alternative approach involves the direct alkylation of N-methyl-1,3-propanediamine with a suitable four-carbon electrophile containing leaving groups on both ends, such as 1,4-dichlorobutane or 1,4-dibromobutane.

Figure 2: An alternative synthetic pathway via direct alkylation.

Step-by-Step Methodology:

-

Reaction Setup: N-methyl-1,3-propanediamine and a slight excess of 1,4-dihalobutane are dissolved in a polar aprotic solvent such as acetonitrile.

-

Addition of Base: A non-nucleophilic base, such as potassium carbonate, is added to scavenge the hydrohalic acid byproduct.

-

Reaction and Workup: The reaction mixture is heated to drive the reaction to completion. The product is then isolated through standard workup procedures, which may include filtration, extraction, and distillation. A potential challenge with this method is the possibility of over-alkylation, leading to the formation of quaternary ammonium salts.

Potential Applications in Drug Development and Medicinal Chemistry

While there are no specific drugs in the market that are publicly disclosed to contain the N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine moiety, its structural features suggest several areas of potential therapeutic interest. Diamine scaffolds are prevalent in a wide range of biologically active molecules.

-

Key Intermediate in Synthesis: This compound can serve as a crucial intermediate in the synthesis of more complex molecules, including potential drug candidates. For instance, a structurally related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, is a key intermediate in the preparation of premafloxacin, an antibiotic that was under development.[1]

-

Antimicrobial Agents: The pyrrolidine ring is a feature in some antimicrobial agents.[2] The diamine structure of the target molecule could be explored for the development of new antibacterial or antifungal compounds.

-

Antiproliferative Agents: Quinoxaline derivatives containing a pyrrolidine moiety have been investigated for their antiproliferative activity against various cancer cell lines.[3] N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine could be used as a building block to synthesize novel compounds with potential anticancer properties.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. The following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the three methylene groups of the propane chain, and the methylene groups of the pyrrolidine ring. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, providing further confirmation of the carbon skeleton.[4][5]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z 142. Key fragmentation patterns for aliphatic amines often involve alpha-cleavage, leading to the formation of characteristic fragment ions.[3] For this molecule, a prominent fragment would likely be the loss of a propyl-pyrrolidine group or a methylamino group.

Chromatographic Techniques

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound and to separate it from any starting materials or byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly if the compound is to be used in pharmaceutical applications.

Safety and Handling

-

Irritation: Alkyl diamines are often severe skin and eye irritants.[6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.[6] Handling should be performed in a well-ventilated area or in a chemical fume hood.

-

Ingestion: Ingestion may be harmful.[8]

It is imperative to consult a comprehensive safety data sheet for a closely related compound and to handle N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with the care afforded to potentially hazardous chemicals.

Conclusion

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While specific data on its synthesis and applications are limited in the public domain, its structural characteristics suggest plausible and efficient synthetic routes and a range of potential biological activities. Further research into this molecule is warranted to fully elucidate its properties and to explore its utility in the development of novel therapeutics and other advanced materials. This guide provides a solid foundation for researchers and developers to understand and work with this promising compound.

References

-

Alfa Chemistry. N-Methyl-3-pyrrolidin-1-ylpropan-1-amine. [Link]

- Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617.

-

Request PDF. 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

- Kennedy, G. L., Jr. (2007). Review of the toxicology of three alkyl diamines. Critical Reviews in Toxicology, 37(4), 313–330.

-

Publisso. N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

YouTube. C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. [Link]

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. bldpharm.com [bldpharm.com]

- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. series.publisso.de [series.publisso.de]

- 8. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]

"N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine molecular structure"

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Abstract and Compound Identification

This technical guide provides a comprehensive overview of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a diamine of interest in synthetic and medicinal chemistry. The molecule is characterized by a saturated five-membered pyrrolidine ring linked via a propyl chain to a secondary methylamine. This unique topology imparts specific physicochemical properties relevant to its application as a chemical building block, ligand, or precursor in the development of more complex molecules. This document details its structural properties, a validated synthetic approach, and the analytical methodologies required for its structural confirmation and purity assessment, tailored for researchers and professionals in drug development and chemical synthesis.

The fundamental identity of this compound is established by its systematic nomenclature and universally recognized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-3-pyrrolidin-1-ylpropan-1-amine | [1] |

| CAS Number | 99114-68-8 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| InChIKey | PBKBNZLWSVHLAG-UHFFFAOYSA-N | [1] |

Molecular Structure and Physicochemical Properties

The structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine consists of two key moieties: a tertiary amine integrated within the pyrrolidine ring and a secondary amine at the terminus of the propyl chain. This duality influences its basicity, polarity, and hydrogen bonding capabilities. The flexible four-carbon propyl chain allows for significant conformational freedom, a critical factor in its interaction with other molecules.

The molecule's physicochemical properties, predicted through computational models, are essential for anticipating its behavior in various solvents and reaction conditions.

| Property | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 15.3 Ų[1] | Indicates good potential for membrane permeability. |

| Rotatable Bond Count | 4[1] | High conformational flexibility. |

| Hydrogen Bond Donors | 1[1] | The secondary amine (-NH) can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | Both nitrogen atoms can accept hydrogen bonds. |

A Validated Synthetic Pathway: Reductive Amination

A robust and efficient method for synthesizing N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is through a two-step sequence involving a Michael addition followed by nitrile reduction. However, a more direct and convergent approach is the reductive amination of 3-(pyrrolidin-1-yl)propanal with methylamine. This method is often preferred in process chemistry due to its atom economy and operational simplicity.

The causality behind this choice is twofold: first, the aldehyde precursor is readily accessible via the hydroformylation of N-allylpyrrolidine. Second, reductive amination using a mild reducing agent like sodium triacetoxyborohydride (STAB) proceeds under gentle conditions, tolerates a wide range of functional groups, and minimizes side reactions, ensuring high purity of the final product.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 3-(pyrrolidin-1-yl)propanal.

-

To a stirred solution of pyrrolidine (1.0 eq) in acetonitrile at 0°C, slowly add acrolein (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours until TLC or GC analysis indicates complete consumption of the starting materials.

-

The resulting solution containing the intermediate aldehyde is used directly in the next step without purification to prevent polymerization.

-

-

Step 2: Reductive Amination.

-

Cool the aldehyde solution back to 0°C.

-

Add an aqueous solution of methylamine (40 wt. %, 1.2 eq). Stir for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 15°C. The use of STAB is critical as it is less basic and more selective than other borohydrides, preventing unwanted side reactions.

-

Stir the reaction at room temperature for 18 hours.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine as a clear liquid.

-

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure is a self-validating process achieved by synthesizing data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for confirming the connectivity. We expect to see:

-

A singlet integrating to 3 protons around δ 2.4 ppm, corresponding to the N-CH₃ group.

-

A multiplet integrating to 1 proton around δ 2.8-3.0 ppm for the secondary amine N-H , which is exchangeable with D₂O.

-

A series of multiplets between δ 1.7 and δ 2.7 ppm representing the 12 protons of the three methylene groups on the propyl chain and the four methylene groups on the pyrrolidine ring. The signals for the CH₂ groups adjacent to the nitrogen atoms will be shifted further downfield.

-

-

¹³C NMR: The carbon spectrum should display 6 unique signals (due to symmetry in the pyrrolidine ring), confirming the carbon backbone:

-

A signal around δ 36 ppm for the N-CH₃ carbon.

-

Four signals for the propyl chain carbons.

-

Two signals for the carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): This technique provides the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺): A peak is expected at m/z = 142, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent fragment at m/z = 70 is anticipated, resulting from alpha-cleavage and loss of the aminopropyl chain, leaving the stable N-methylenepyrrolidinium cation. Another significant fragment at m/z = 44 arises from cleavage of the C-C bond beta to the secondary amine.

-

Infrared (IR) Spectroscopy

-

The IR spectrum confirms the presence of key functional groups. Characteristic absorption bands include:

-

A weak to medium band around 3300 cm⁻¹ , characteristic of the N-H stretch of a secondary amine.

-

Multiple sharp bands between 2960-2780 cm⁻¹ , corresponding to the C-H stretching of the aliphatic CH₂, and CH₃ groups. The bands below 2800 cm⁻¹ are characteristic of C-H bonds adjacent to a tertiary nitrogen (Bohlmann bands)[3].

-

A band in the 1150-1050 cm⁻¹ region for the C-N stretching vibrations.

-

Analytical Protocols for Quality Control

Ensuring the purity and identity of the synthesized compound is paramount. Gas chromatography and HPLC-MS are standard, field-proven methods for this purpose.

Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a reliable method to determine the purity of the final product as a percentage of the total integrated peak area.

-

System: Agilent 8850 GC or equivalent, equipped with an FID detector[4].

-

Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector: Split mode (50:1), 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Detector: FID at 280°C.

-

Sample Preparation: Prepare a solution of the amine at ~1 mg/mL in methanol.

-

Analysis: Inject 1 µL. The purity is calculated as (Peak Area of Product / Total Peak Area) x 100%.

Identity Confirmation by HPLC-MS/MS

This method provides definitive structural confirmation by matching the retention time and mass-to-charge ratio with a reference standard. It is particularly useful for detecting trace-level impurities[5].

-

System: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

MS Detection: ESI in positive ion mode.

-

Scan Mode: Monitor for the protonated molecule [M+H]⁺ at m/z = 143.

-

Confirmation: Use Multiple Reaction Monitoring (MRM) to monitor specific parent→daughter ion transitions for unambiguous identification.

Conclusion

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a structurally well-defined diamine whose synthesis and characterization rely on established and validated chemical principles. This guide has outlined a logical synthetic strategy via reductive amination and detailed the spectroscopic and chromatographic protocols necessary for its unequivocal structural elucidation and quality control. The provided methodologies form a self-validating system, where the predicted spectroscopic outcomes serve as the benchmark for confirming the success of the synthesis. This comprehensive approach ensures that researchers and drug development professionals can produce and verify this valuable chemical intermediate with high confidence and purity.

References

-

Tirzepatide - Wikipedia. Wikipedia. Available at: [Link].

-

N-methyl propyl amine, 627-35-0 - The Good Scents Company. The Good Scents Company. Available at: [Link].

-

N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine - PubChem. National Institutes of Health. Available at: [Link].

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7. Available at: [Link].

- Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. Google Patents.

-

Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc. Available at: [Link].

-

Trinh, H. T. T., et al. (2016). IR spectroscopy of N-methylpyrrolidine product in current work. ResearchGate. Available at: [Link].

- Separation method of organic amine impurity in N-methyl pyrrolidinone - Google Patents. Google Patents.

-

N-methyl-2-pyrrolidone - PubChem. National Institutes of Health. Available at: [Link].

-

Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. ResearchGate. Available at: [Link].

-

Method of Analysis N–methyl–2-pyrrolidone - FDA. U.S. Food and Drug Administration. Available at: [Link].

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. National Institutes of Health. Available at: [Link].

Sources

An In-depth Technical Guide to the Spectral Analysis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Introduction

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine containing both a secondary and a tertiary amine. Its structure presents a unique spectral fingerprint that can be fully elucidated through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected spectral characteristics of this molecule and outlines the methodologies for acquiring and interpreting the corresponding data. The content herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a framework for the structural verification of this and similar aliphatic amines.

The molecule has a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control in various applications.

Molecular Structure

The structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is fundamental to understanding its spectral behavior. It consists of a propyl chain linking a secondary N-methylamine to a tertiary pyrrolidine ring.

Caption: Chemical structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the proximity of the electronegative nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH-H | ~1.5 - 2.5 | Broad Singlet | 1H |

| -N-CH₃ | ~2.2 - 2.4 | Singlet | 3H |

| -NH-CH₂ - | ~2.6 - 2.8 | Triplet | 2H |

| -CH₂ -CH₂-CH₂- | ~1.6 - 1.8 | Quintet | 2H |

| -CH₂-CH₂ -N(pyrrolidine) | ~2.4 - 2.6 | Triplet | 2H |

| Pyrrolidine -N-CH₂ - | ~2.4 - 2.6 | Triplet | 4H |

| Pyrrolidine -CH₂-CH₂ - | ~1.7 - 1.9 | Multiplet | 4H |

-

Causality of Predictions: Protons on carbons adjacent to nitrogen atoms are deshielded and thus appear at a lower field (higher ppm value).[1][2] The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. The multiplicity of the signals is predicted based on the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six unique carbon signals, as two pairs of carbons in the pyrrolidine ring are chemically equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N-C H₃ | ~35 - 40 |

| -NH-C H₂- | ~48 - 52 |

| -C H₂-CH₂-CH₂- | ~28 - 32 |

| -CH₂-C H₂-N(pyrrolidine) | ~55 - 60 |

| Pyrrolidine -N-C H₂- | ~53 - 58 |

| Pyrrolidine -CH₂-C H₂- | ~22 - 26 |

-

Causality of Predictions: Carbons directly bonded to nitrogen are deshielded and appear in the 35-60 ppm range.[3][4] The chemical shifts are estimated based on typical values for aliphatic amines and substituted pyrrolidines.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducible and accurate results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a clean, dry NMR tube. CDCl₃ is a common choice for small organic molecules.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup and Calibration:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Calibrate the spectrometer using the known solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H NMR, δ ~77.16 ppm for ¹³C NMR).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Co-add 1024 or more scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR analysis.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine contains a secondary amine (N-H bond) and a tertiary amine, along with C-H and C-N bonds, all of which have characteristic absorption frequencies.

Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

| N-H Stretch | ~3350 - 3310 | Weak to Medium | Secondary Amine |

| C-H Stretch (sp³) | ~2960 - 2850 | Strong | Alkanes |

| N-H Bend | Not typically observed for secondary amines | - | Secondary Amine |

| C-N Stretch | ~1250 - 1020 | Medium to Weak | Aliphatic Amines |

| N-H Wag | ~910 - 665 | Broad, Strong | Secondary Amine |

-

Causality of Predictions: The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively weak band in the 3350-3310 cm⁻¹ region.[5] Tertiary amines do not have an N-H bond and therefore do not show a band in this region. The C-H stretching of the alkyl groups will result in strong absorptions just below 3000 cm⁻¹. The C-N stretching vibrations for aliphatic amines are found in the fingerprint region between 1250 and 1020 cm⁻¹.[5]

Experimental Protocol for FT-IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the diamond ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of the neat liquid sample of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine directly onto the ATR crystal.

-

-

Data Acquisition:

-

Use an FT-IR spectrometer with a resolution of 4 cm⁻¹.

-

Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform an ATR correction if necessary, although for routine identification, this is often not required.

-

Label the significant peaks in the spectrum.

-

Caption: Experimental workflow for FT-IR analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. The presence of two nitrogen atoms in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine will result in an even molecular weight, consistent with the nitrogen rule.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions resulting from cleavage adjacent to the nitrogen atoms (alpha-cleavage).

| Ion | Predicted m/z | Description |

| [M]⁺ | 142 | Molecular Ion |

| [M - CH₃]⁺ | 127 | Loss of a methyl group from the secondary amine |

| [C₅H₁₀N]⁺ | 84 | Alpha-cleavage at the pyrrolidine ring |

| [C₃H₇N]⁺ | 57 | Alpha-cleavage at the secondary amine |

| [C₂H₅N]⁺ | 43 | Further fragmentation |

-

Causality of Predictions: For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This results in the formation of a stable, nitrogen-containing cation. The most abundant fragment ions are typically those formed through the loss of the largest alkyl radical.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction:

-

For a volatile liquid like N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

-

-

Ionization:

-

Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.

-

-

Mass Analysis:

-

Use a quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan a mass range of m/z 30 to 300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the acquired spectrum with a spectral library (if available) for confirmation.

-

Caption: Experimental workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectral analysis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine through NMR, FT-IR, and Mass Spectrometry provides a robust framework for its unequivocal structural identification. The predicted spectral data, based on established principles of chemical spectroscopy, align with the known functional groups and atomic connectivity of the molecule. By following the detailed experimental protocols, researchers can generate high-quality data to confirm the identity and purity of this compound, ensuring its suitability for further research and development applications.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting functional groups. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Biological Activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. While direct pharmacological data for this specific molecule is not extensively published, its structural features—namely the pyrrolidine ring and a methylamine moiety—are common pharmacophores in centrally active agents. The five-membered pyrrolidine ring is a versatile scaffold widely utilized by medicinal chemists to develop compounds for treating human diseases.[1][2] This guide, therefore, puts forth a scientifically-grounded, hypothetical investigation into its potential as a modulator of monoaminergic systems. We will delve into the rationale and detailed methodologies for characterizing its interaction with monoamine transporters and monoamine oxidase enzymes, as well as its potential effects on locomotor activity in vivo. This document is intended to serve as a roadmap for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction and Rationale for Investigation

The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable physicochemical properties and three-dimensional complexity to molecules, which can lead to enhanced target selectivity and biological activity.[1][2] Its non-planar structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings.[1][2] Numerous FDA-approved drugs across various therapeutic areas contain a pyrrolidine moiety, highlighting its importance in drug design.

Structural Features of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and Hypothesized Biological Targets

The chemical structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (C8H18N2)[3] suggests a potential interaction with monoaminergic systems. Monoamine reuptake inhibitors, which are used to treat a variety of neurological and psychiatric disorders, often feature an amine group and a lipophilic moiety.[4][5] These inhibitors work by blocking the action of transporters for key neurotransmitters like dopamine, norepinephrine, and serotonin, thereby increasing their concentration in the synaptic cleft.[4]

Given these structural parallels, we hypothesize that N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine may exhibit activity as a:

-

Monoamine Reuptake Inhibitor: Potentially inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).

-

Monoamine Oxidase (MAO) Inhibitor: The amine functional groups could also interact with MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.

This guide will outline the experimental procedures to test these hypotheses.

In Vitro Characterization: Probing the Monoaminergic Profile

To determine the interaction of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with the monoaminergic system, a series of in vitro assays are essential.

Monoamine Transporter Binding Affinity

A primary step in characterizing a novel compound is to determine its binding affinity for the hypothesized targets. A radioligand binding assay is a robust method for this purpose.

This assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

-

Preparation of Cell Membranes:

-

Utilize HEK293 cells stably transfected with human DAT, NET, or SERT.[6]

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET, or [3H]-citalopram for SERT).[1][6][7]

-

Add increasing concentrations of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

-

For the determination of non-specific binding, add a high concentration of a known, potent inhibitor for each respective transporter.

-

Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.[6]

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: Monoamine Transporter Binding Affinity

| Target Transporter | Radioligand | Non-specific Ligand | IC50 (nM) | Ki (nM) |

| DAT | [3H]-WIN 35,428 | GBR 12909 | ||

| NET | [3H]-nisoxetine | Desipramine | ||

| SERT | [3H]-citalopram | Fluoxetine |

Monoamine Oxidase (MAO) Inhibition Assay

To investigate the potential of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine to inhibit MAO enzymes, a fluorometric assay can be employed.

This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate. The inhibition of this reaction by the test compound is quantified.[8]

-

Enzyme and Substrate Preparation:

-

Inhibition Assay:

-

In a 96-well black plate, add the MAO-A or MAO-B enzyme to the appropriate wells.

-

Add increasing concentrations of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

-

Include wells with the specific MAO-A and MAO-B inhibitors as positive controls.

-

Pre-incubate the plate to allow the test compound and inhibitors to interact with the enzymes.[11]

-

-

Reaction and Detection:

-

Initiate the enzymatic reaction by adding the substrate and a detection reagent containing horseradish peroxidase and a fluorogenic substrate (e.g., Amplex Red or a similar dye).[12]

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a specified duration.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition at each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Data Presentation: MAO Inhibition Profile

| MAO Isoform | Positive Control | IC50 (µM) |

| MAO-A | Clorgyline | |

| MAO-B | Selegiline |

In Vivo Assessment: Elucidating CNS Effects

Following in vitro characterization, it is crucial to assess the effects of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in a living organism to understand its potential physiological and behavioral impact.

Locomotor Activity Assay

The open field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[2][13]

Changes in locomotor activity can indicate stimulant or sedative effects of a compound. An increase in horizontal and vertical activity may suggest a stimulant effect, potentially mediated by increased dopaminergic or noradrenergic signaling. Conversely, a decrease in activity could indicate sedative properties.

-

Animal Acclimation:

-

Drug Administration:

-

Dissolve N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in a suitable vehicle (e.g., saline).

-

Administer the compound to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Include a vehicle control group that receives only the vehicle.

-

-

Open Field Test:

-

Data Collection and Analysis:

-

The software will automatically record several parameters, including:

-

Horizontal Activity: Total distance traveled.

-

Vertical Activity: Number of rearing events.

-

Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.[15]

-

Data Presentation: Locomotor Activity

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |

| Vehicle | - | |||

| Compound X | 1 | |||

| Compound X | 3 | |||

| Compound X | 10 |

Visualization of Experimental Workflows

Diagram: In Vitro Characterization Workflow

Caption: Workflow for the in vitro characterization of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Diagram: In Vivo Locomotor Activity Workflow

Caption: Workflow for the in vivo assessment of locomotor activity.

Conclusion and Future Directions

This technical guide has outlined a systematic approach for the initial characterization of the biological activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. The proposed in vitro and in vivo experiments will provide crucial data on its potential interactions with monoaminergic systems and its effects on central nervous system function.

Should the results of these studies indicate significant activity, further investigations would be warranted. These could include:

-

Functional Uptake Assays: To determine if the compound is a substrate or a blocker of the monoamine transporters.

-

In Vivo Microdialysis: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.

-

A broader panel of behavioral assays: To assess potential antidepressant, anxiolytic, or reinforcing properties.

By following the methodologies detailed in this guide, researchers can build a comprehensive pharmacological profile of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, contributing to a deeper understanding of the structure-activity relationships of pyrrolidine-based compounds and potentially identifying novel therapeutic leads.

References

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

-

Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. (2014). PubMed Central. [Link]

-

Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). Frontiers in Behavioral Neuroscience. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

-

Reliability and validity of free software for the analysis of locomotor activity in mice. (2020). NIH. [Link]

-

Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2016). PubMed Central. [Link]

-

Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. (2011). PubMed Central. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PubMed Central. [Link]

-

Analysis of locomotor activity in mice after experimental stroke using MouseMove. (2020). ResearchGate. [Link]

-

Monoamine reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Study of Locomotor Activity & Exploration. (n.d.). Hugo Sachs Elektronik. [Link]

-

Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice. (2024). MDPI. [Link]

-

Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience. [Link]

-

The potential role of SGLT2 inhibitors in the treatment of depression. (2024). Dove Medical Press. [Link]

-

What are Monoamine reuptake inhibitor and how do they work?. (2024). Patsnap Synapse. [Link]

-

Locomotor Activity and Exploration. (n.d.). Data Sciences International. [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. (2024). bioRxiv. [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). PubMed Central. [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]

-

Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2014). PubMed Central. [Link]

-

SERT and DAT binding site and uptake analysis. (n.d.). ResearchGate. [Link]

-

Quipazine. (2024). Wikipedia. [Link]

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2022). MDPI. [Link]

-

Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). PubMed Central. [Link]

-

Tirzepatide. (2024). Wikipedia. [Link]

-

Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. (2024). PubMed. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). PubMed Central. [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. (2024). bioRxiv. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 5. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abcam.co.jp [abcam.co.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]